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Compound of Interest

Compound Name: Rauvotetraphylline E

Cat. No.: B12323291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Rauvotetraphylline E, a monoterpene indole alkaloid. The data presented here is crucial for

the identification, characterization, and further development of this natural product. The

information is based on the initial isolation and structural elucidation of Rauvotetraphylline E
from the aerial parts of Rauvolfia tetraphylla.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS) Data
HRESIMS analysis was pivotal in determining the molecular formula of Rauvotetraphylline E.

The positive ion mode was utilized for this analysis.

Parameter Observed Value Calculated Value Molecular Formula

[M+H]⁺ (m/z) 335.1388 335.1395 C₂₀H₁₉N₂O₃

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural framework of Rauvotetraphylline E was elucidated through extensive 1D and

2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in DMSO-d₆.

¹H NMR Data (DMSO-d₆)
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Position δH (ppm) Multiplicity J (Hz)

3 8.16 s

5 7.99 d 7.8

6 4.90 br s

9 7.49 d 8.1

10 7.15 t 7.7

11 7.39 t 7.7

12 7.71 d 8.1

14a 3.24 m

14b 2.92 m

15 4.30 br s

17a 4.54 d 12.3

17b 4.29 d 12.3

18 1.88 s

19 5.86 s

N1-H 12.01 s

¹³C NMR Data (DMSO-d₆)
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Position δC (ppm) Type

2 135.1 C

3 142.2 CH

5 128.9 CH

6 54.0 CH

7 108.4 C

8 127.1 C

9 121.5 CH

10 119.2 CH

11 121.9 CH

12 112.1 CH

13 137.0 C

14 33.9 CH₂

15 50.9 CH

16 107.1 C

17 51.9 CH₂

18 12.2 CH₃

19 120.3 CH

20 133.0 C

21 152.0 C

COOH 170.3 C

Experimental Protocols
The following protocols outline the methodologies used to obtain the spectroscopic data for

Rauvotetraphylline E.
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High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS)

Instrumentation: The HRESIMS data were acquired using an API QSTAR Pulsar i hybrid

quadrupole time-of-flight (Q-TOF) mass spectrometer.

Ionization Mode: Positive ion electrospray ionization (ESI) was employed.

Data Acquisition: Data was collected in the positive ion mode to observe the protonated

molecule [M+H]⁺.

Calibration: The instrument was calibrated to ensure high mass accuracy for the

determination of the elemental composition.

Sample Preparation: The isolated compound was dissolved in a suitable solvent, typically

methanol or acetonitrile, and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra were recorded on Bruker AV-400 and DRX-500

spectrometers.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for NMR

analysis. The residual solvent peaks were used as internal standards for chemical shift

referencing.

¹H NMR Spectroscopy: Proton NMR spectra were acquired to determine the proton chemical

shifts, coupling constants (J values), and multiplicities of the signals.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded to identify the chemical

shifts of all carbon atoms in the molecule.

2D NMR Spectroscopy: A suite of 2D NMR experiments, including Correlation Spectroscopy

(COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond

Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY), were

utilized to establish the connectivity and spatial relationships of protons and carbons, leading

to the complete structural elucidation of Rauvotetraphylline E.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12323291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12323291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

natural product like Rauvotetraphylline E.
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Caption: Workflow for the isolation and spectroscopic analysis of Rauvotetraphylline E.
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Logical Relationship of Spectroscopic Techniques
This diagram illustrates the logical relationship and the information derived from each primary

spectroscopic technique used in the structure elucidation of Rauvotetraphylline E.
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1D NMR
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2D NMR
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Caption: Logical flow from spectroscopic data to structure elucidation.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of
Rauvotetraphylline E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12323291#spectroscopic-data-nmr-hresims-of-
rauvotetraphylline-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12323291?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12323291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

